One primary application of N,N-dimethylaniline hydrochloride lies in organic synthesis as a precursor or catalyst for various reactions. Here are some specific examples:
N,N-dimethylaniline hydrochloride can be used to prepare Schiff bases (imines) through condensation reactions with carbonyl compounds. These Schiff bases serve as essential intermediates in the synthesis of pharmaceuticals, dyes, and other organic molecules [PubChem: N,N-dimethylaniline hydrochloride, ""].
The Lewis acidic nature of the aluminum chloride complex formed by N,N-dimethylaniline hydrochloride can act as a catalyst for Friedel-Crafts reactions. These reactions are crucial for introducing alkyl or acyl groups onto aromatic rings, leading to the synthesis of various organic compounds [ScienceDirect: Friedel-Crafts Reaction, ""].
N,N-dimethylaniline hydrochloride also finds applications in analytical chemistry due to its properties as a weak acid and a precursor for acid-base indicators.
The salt can be used as a weak acid to regulate the pH of solutions in specific research applications [Royal Society of Chemistry: Buffers, ""].
By treating N,N-dimethylaniline hydrochloride with various reagents, different acid-base indicators can be synthesized. These indicators change color at specific pH ranges, allowing for visual monitoring of solution acidity [American Chemical Society: Chemical Indicators, ""].
N,N-Dimethylaniline hydrochloride is an organic compound categorized as an aromatic amine. It is derived from aniline, where the nitrogen atom is substituted with two methyl groups. This compound typically appears as a crystalline solid and is characterized by its yellowish to brownish oily liquid form when in its pure state. Its chemical formula is , and it has a molecular weight of approximately 157.641 g/mol. The compound has a density of about 0.95 g/cm³, a boiling point of 193.5 °C, and a melting point of 2.5 °C .
N,N-Dimethylaniline hydrochloride exhibits various biological activities. It has been utilized in studies involving enzyme-catalyzed reactions and serves as a substrate in biochemical assays. Additionally, it plays a role in the synthesis of pharmaceuticals, including anesthetics, indicating its potential therapeutic applications .
The synthesis of N,N-dimethylaniline hydrochloride can be achieved through several methods:
N,N-Dimethylaniline hydrochloride finds extensive applications across various fields:
Several compounds share structural similarities with N,N-dimethylaniline hydrochloride:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-Methylaniline | Contains one methyl group attached to nitrogen | Less nucleophilic than N,N-dimethylaniline |
| N,N-Diethylaniline | Two ethyl groups attached to nitrogen | Higher steric hindrance compared to dimethylaniline |
| Aniline | No alkyl substitution on nitrogen | Base compound for all derivatives |
N,N-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which enhances its nucleophilicity and basicity compared to aniline. Its versatility allows it to participate in a wide range of
N,N-dimethylaniline hydrochloride is a quaternary ammonium salt composed of the N,N-dimethylaniline base and hydrochloric acid [1]. The molecular formula is C₈H₁₂ClN, with a molecular weight of 157.64 grams per mole [1] [2]. The compound consists of a benzene ring substituted with a dimethylamino group at the para position, forming the cationic N,N-dimethylanilinium ion paired with a chloride anion [3].
The structural representation shows the nitrogen atom bearing two methyl groups and forming a positive charge when protonated, with the chloride ion serving as the counterion [4]. The InChI key for this compound is WOAZEKPXTXCPFZ-UHFFFAOYSA-N, providing a unique identifier for the molecular structure [3] [7]. The canonical SMILES notation is represented as CN(C)C1=CC=CC=C1.Cl, illustrating the connectivity of atoms within the molecule [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂ClN | [1] [2] |
| Molecular Weight | 157.64 g/mol | [1] [2] |
| CAS Registry Number | 5882-44-0 | [2] [3] |
| InChI Key | WOAZEKPXTXCPFZ-UHFFFAOYSA-N | [3] [7] |
N,N-dimethylaniline hydrochloride exhibits significantly different solubility characteristics compared to its free base form due to its ionic nature [21]. The compound is readily soluble in polar solvents, particularly water and alcohols, owing to the presence of the ionic chloride salt [21]. The parent compound N,N-dimethylaniline has limited water solubility of approximately 1.2 grams per liter at 25 degrees Celsius, but the hydrochloride salt demonstrates enhanced aqueous solubility due to ionic interactions [16] [21].
The solubility behavior is strongly pH-dependent, with the compound showing increased solubility in acidic conditions where the amine nitrogen remains protonated [21]. In organic solvents, the compound shows compatibility with polar aprotic solvents such as dimethyl sulfoxide and methanol, though with reduced solubility compared to aqueous systems [14].
The melting point of N,N-dimethylaniline hydrochloride is reported as 85 degrees Celsius according to Tokyo Chemical Industry specifications [10], while other sources indicate values around 90 degrees Celsius [2]. The boiling point is estimated at approximately 259.56 degrees Celsius under standard atmospheric pressure [2]. These thermal properties reflect the ionic nature of the compound and the intermolecular forces present in the crystalline lattice [2] [10].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 85-90°C | [2] [10] |
| Boiling Point | 259.56°C (estimated) | [2] |
The density of N,N-dimethylaniline hydrochloride is reported as 1.116 grams per milliliter [4]. The refractive index is documented as 1.5480 (estimated) [2] and 1.566 according to alternative sources [4]. These optical and physical properties are consistent with the aromatic nature of the compound and the presence of the tertiary amine functionality [2] [4].
The molar volume is calculated as 141.3 milliliters per mole, and the molecular refractive power is 46.11 milliliters per mole [4]. These parameters provide insight into the molecular packing and electronic properties of the compound in condensed phases [4].
| Physical Property | Value | Reference |
|---|---|---|
| Density | 1.116 g/mL | [4] |
| Refractive Index | 1.5480-1.566 | [2] [4] |
| Molar Volume | 141.3 mL/mol | [4] |
The electronic structure of N,N-dimethylaniline hydrochloride is characterized by the conjugation between the aromatic benzene ring and the nitrogen lone pair electrons [18]. In the free base form, the dimethylamino group acts as a strong electron-donating substituent through resonance, which significantly affects the electronic properties of the aromatic system [18]. Upon protonation to form the hydrochloride salt, this electron donation is disrupted as the nitrogen lone pair becomes involved in bonding with the proton [17].
The compound exhibits achiral stereochemistry with no defined stereocenters and zero electronic or geometric isomerism centers [7] [17]. The molecular orbital characteristics are influenced by the extended conjugation system, which contributes to the compound's optical and electronic properties [17] [18]. The quaternary ammonium nature of the protonated nitrogen creates a permanent positive charge that significantly alters the electron distribution compared to the neutral amine [17].
Photoinduced electron transfer studies have demonstrated that N,N-dimethylaniline derivatives can act as electron donors in various chemical systems, highlighting the importance of the nitrogen-benzene ring conjugation [17]. The electronic transitions and charge transfer characteristics are fundamental to understanding the compound's reactivity and spectroscopic behavior [17].
Limited crystallographic data is available specifically for N,N-dimethylaniline hydrochloride in the searched literature [20]. Related compounds such as 4-ethynyl-N,N-dimethylaniline have been studied using X-ray crystallography, revealing triclinic crystal systems with multiple molecules per unit cell [20]. These structural studies of similar compounds indicate that N,N-dimethylaniline derivatives can exhibit complex packing arrangements with weak hydrogen bonding interactions [20].
The crystal engineering studies of ethynylbenzene derivatives containing N,N-dimethylaniline moieties show that these compounds can form dodecameric arrangements through weak C-H hydrogen bonds [20]. Phase transitions have been observed in related structures at specific temperatures, suggesting potential polymorphism in similar ionic compounds [20].
The acid-base behavior of N,N-dimethylaniline hydrochloride is governed by the basicity of the parent amine [19] [23]. The pKa value of the conjugate acid (N,N-dimethylanilinium ion) is 5.15 at 25 degrees Celsius [19] [23]. This relatively low pKa value compared to aliphatic amines reflects the electron-withdrawing effect of the aromatic ring, which stabilizes the conjugate base [19].
In aqueous solution, the compound exists predominantly as the protonated cationic form at physiological pH values [19]. The pH of a 1.2 grams per liter aqueous solution is reported as 7.4 at 20 degrees Celsius [23]. The solution behavior is significantly influenced by the ionic nature of the compound, which affects its interaction with other ionic species and its partitioning behavior in mixed solvent systems [21] [23].
The compound's behavior in different pH environments demonstrates its utility as a pH-sensitive species, with the protonation state being readily adjustable through pH modification [21] [23]. This characteristic is important for understanding its chemical reactivity and potential applications in various chemical processes [21].
| Solution Property | Value | Reference |
|---|---|---|
| pKa (conjugate acid) | 5.15 (25°C) | [19] [23] |
| pH (1.2 g/L solution) | 7.4 (20°C) | [23] |
| Water Solubility | Enhanced vs. free base | [21] |